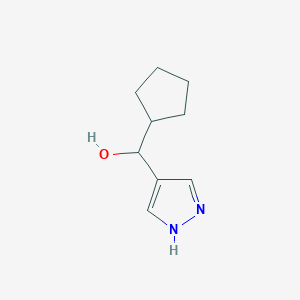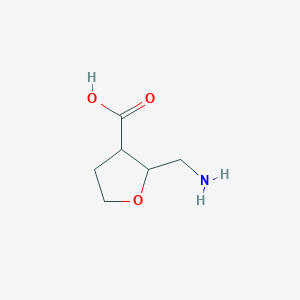
3-(But-3-en-2-yl)-1-ethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(But-3-en-2-yl)-1-ethylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a butenyl group and an ethyl group attached to the thiourea moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(But-3-en-2-yl)-1-ethylthiourea typically involves the reaction of but-3-en-2-ylamine with ethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(But-3-en-2-yl)-1-ethylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
3-(But-3-en-2-yl)-1-ethylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(But-3-en-2-yl)-1-ethylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(But-3-en-2-yl)-1-methylthiourea
- 3-(But-3-en-2-yl)-1-phenylthiourea
- 3-(But-3-en-2-yl)-1-propylthiourea
Uniqueness
3-(But-3-en-2-yl)-1-ethylthiourea is unique due to its specific structural features, such as the ethyl group attached to the thiourea moiety. This structural variation can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H14N2S |
|---|---|
Molecular Weight |
158.27 g/mol |
IUPAC Name |
1-but-3-en-2-yl-3-ethylthiourea |
InChI |
InChI=1S/C7H14N2S/c1-4-6(3)9-7(10)8-5-2/h4,6H,1,5H2,2-3H3,(H2,8,9,10) |
InChI Key |
GQGYHTPKUHJBFM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B13291062.png)



![2-Bromo-6-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13291084.png)
![3-[(Azetidin-3-yloxy)methyl]-1,2,5-thiadiazole](/img/structure/B13291087.png)


![2-Methyl-N-[1-(thiophen-2-yl)ethyl]aniline](/img/structure/B13291100.png)



